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Compound of Interest

Compound Name: Abiraterone N-Oxide
Cat. No.: B1160757
Get Quote
\ J

Executive Summary & Chemical Identity[1][2]

Abiraterone N-Oxide is a critical oxidative impurity and metabolite of Abiraterone, a CYP17Al
inhibitor used in prostate cancer therapy. In drug development, it serves as a mandatory
reference standard for impurity profiling (ICH Q3A/B) and stability testing. Structurally, it retains
the androstadienol core of Abiraterone but features an oxidized nitrogen atom on the C17-

pyridine ring.

This guide provides a definitive structural analysis, synthesis logic, and characterization
framework for researchers isolating or quantifying this specific moiety.

Core Chemical Data
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Parameter Specification

Common Name Abiraterone N-Oxide

] 3B3-Hydroxy-17-(1-oxido-3-pyridinyl)androsta-
Chemical Name

5,16-diene
CAS Number 2378463-76-2 (Free Base)
Molecular Formula C24H31NO2
Molecular Weight 365.51 g/mol
Monoisotopic Mass 365.2355 Da
Polar Surface Area ~58 A2 (Increased polarity vs. Abiraterone)

C[C@]12CC[C@H]3=CC=C4">C@HCCC5=C3
CCO

SMILES

Structural Analysis & Stereochemistry

The pharmacological scaffold of Abiraterone N-Oxide is defined by the rigid tetracyclic steroid
nucleus fused to a heteroaromatic pyridine ring. The N-oxidation occurs exclusively at the
pyridine nitrogen, introducing a dipolar bond (

).
Structural Visualization

The following diagram illustrates the core connectivity, highlighting the oxidation site and
stereocenters.
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Structural Key

Stereochemistry: 3S, 8R, 9S, 10R, 13S, 14S
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Figure 1: Structural connectivity of Abiraterone N-Oxide detailing the steroid backbone and
the specific site of N-oxidation.[1]

Stereochemical Integrity

The oxidation of the pyridine nitrogen does not alter the chiral centers of the steroid backbone.
The configuration remains:

e C3: Beta (B) - Hydroxyl group (S-configuration).
e C10, C13: Methyl groups (Beta/Angular).
e C16-C17: Double bond (Planar region).

Mechanistic Formation & Synthesis Protocol

Abiraterone N-Oxide is formed via the electrophilic attack of an oxygen atom on the lone pair
of the pyridine nitrogen. In a biological context, this is mediated by CYP450 or FMO enzymes.
In a synthetic/CMC context, it is a degradation product formed under oxidative stress.

Synthesis Workflow (Self-Validating Protocol)

To generate this reference standard for QC analysis, a direct oxidation of Abiraterone (free
base) is performed.

Reagents:
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e Substrate: Abiraterone (Free Base)

e Oxidant:m-Chloroperoxybenzoic acid (m-CPBA) (Preferred for selectivity) or H202/Urea.
e Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

 Dissolution: Dissolve 1.0 eq of Abiraterone in anhydrous DCM (0.1 M concentration).
Maintain at 0°C to suppress side reactions (e.g., epoxidation of the C5-C6 or C16-C17
alkenes).

o Oxidation: Add 1.1 eq of m-CPBA portion-wise over 15 minutes. The slight excess ensures
complete conversion of the pyridine nitrogen, which is the most nucleophilic site.

e Monitoring: Monitor by TLC (MeOH/DCM 1:9). The N-Oxide is significantly more polar and
will have a lower R_f than the starting material.

e Quenching: Quench with 10% aqueous Na2S20s to neutralize excess peroxide, followed by
saturated NaHCOs wash.

« Purification: Isolate via flash column chromatography on silica gel. Elute with a gradient of
DCM - 5% MeOH/DCM.

Reaction Pathway Diagram
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Figure 2: Synthetic pathway for the selective N-oxidation of Abiraterone.

Analytical Characterization

Validating the structure requires a multi-modal approach. The N-oxide moiety introduces
distinct spectral shifts compared to the parent molecule.

Mass Spectrometry (LC-MS)

« lonization: ESI Positive Mode.
o Parent lon: Abiraterone gives

. Abiraterone N-Oxide gives
(+16 Da shift).

» Fragmentation Pattern: The N-oxide bond is labile. High collision energy often results in the
loss of oxygen [M-16], regenerating the Abiraterone signal (350.2). This "loss of oxygen™ is
diagnostic for N-oxides.

Nuclear Magnetic Resonance (NMR)
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The pyridine ring protons exhibit characteristic shifts due to the change in electron density upon
N-oxidation.

. Abiraterone (o Abiraterone N- Mechanistic
Proton Position . ]
ppm) Oxide (6 ppm) Explanation

Upfield Shift: The N-
oxide oxygen donates
electron density back
into the ring via

H-2'/ H-6' (Orthoto N) ~8.4-8.6 ~8.1-8.3 o
resonance, shielding
the ortho protons
relative to the free

pyridine.

H-4' (Para to N) ~7.6 ~7.3-7.5 Slight shielding effect.

Minimal change;
C16 Olefin ~5.99 ~6.05 distant from oxidation
site.

Note: Solvent CDCls. Shifts are approximate and depend on concentration/temperature.

HPLC Performance

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
» Mobile Phase: Acetonitrile / Ammonium Acetate buffer (pH 4.5).
o Retention Behavior: Abiraterone N-Oxide is more polar than Abiraterone.
o Relative Retention Time (RRT): Typically ~0.6 - 0.8 (elutes before Abiraterone).

Regulatory & Stability Context

Impurity Classification
Under ICH Q3A(R2) and Q3B(R2) guidelines:
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Classification: Oxidative Degradation Product.

Reporting Threshold: >0.05% (drug substance).

Identification Threshold: >0.10%.[2][3]

Quialification Threshold: >0.15%.

Stability Warning

Abiraterone N-Oxide is thermally labile. During GC-MS analysis, it may deoxygenate back to
Abiraterone (Cope elimination-like thermal degradation). LC-MS is mandatory for accurate
guantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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